N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide
Description
N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by:
- A pyrimidin-4-yloxy core substituted with 2-(4-fluorophenyl) and 6-methyl groups.
- An acetamide linker connected to a 2,4-dimethoxyphenyl moiety. This structure combines electron-withdrawing (4-fluorophenyl) and electron-donating (methoxy) substituents, which may influence solubility, stability, and biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4/c1-13-10-20(25-21(23-13)14-4-6-15(22)7-5-14)29-12-19(26)24-17-9-8-16(27-2)11-18(17)28-3/h4-11H,12H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICFPNATTMANPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=C(C=C2)F)OCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: The pyrimidinyl intermediate can be synthesized through a condensation reaction between appropriate starting materials under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable base.
Coupling with Dimethoxyphenyl Group: The final step involves coupling the dimethoxyphenyl group with the pyrimidinyl intermediate, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrimidinyl or fluorophenyl groups, potentially altering their electronic properties.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , and it features a complex structure that includes a dimethoxyphenyl group and a pyrimidine derivative. The presence of the fluorophenyl moiety enhances its pharmacological properties, making it a candidate for further investigation in drug development.
Biological Activities
1. Anticancer Activity
Research indicates that compounds similar to N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide exhibit anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A case study involving a related compound demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting that this compound may share similar properties.
2. Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. Compounds containing fluorinated groups often exhibit enhanced antimicrobial properties. Research has shown that derivatives with similar structural motifs possess activity against a range of bacterial strains, including multidrug-resistant pathogens. A documented case study highlighted the effectiveness of a related compound against Staphylococcus aureus and Escherichia coli.
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound is also noteworthy. Studies have indicated that compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. For example, one study reported that a structurally analogous compound significantly reduced paw edema in rats induced by carrageenan.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range. |
| Study 2 | Antimicrobial Effects | Showed effective inhibition against Staphylococcus aureus and E. coli with minimum inhibitory concentrations below clinically relevant thresholds. |
| Study 3 | Anti-inflammatory Properties | Reported reduction in paw edema in rat models by over 50% compared to control groups after treatment with related compounds. |
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyrimidine Core Modifications
Substituent Position and Linkage
- Target Compound : Pyrimidin-4-yloxy core with 2-(4-fluorophenyl) and 6-methyl groups .
- Compound 4j (): Pyrimidin-2-ylamino core with 4-(2,4-dimethoxyphenyl) and 6-(4-fluorophenyl) groups. The amino linkage (vs.
- Compound : Pyrimidin-4-yloxy core with 2-(4-methylpiperidin-1-yl) and 6-methyl groups. The piperidinyl group introduces steric bulk and basicity compared to the target’s fluorophenyl .
Electronic Effects
Acetamide Substituents
Physicochemical and Spectroscopic Data
*Calculated based on molecular formula.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, typically involving the reaction of substituted phenols with pyrimidine derivatives. The synthesis can be optimized for yield and purity using techniques such as chromatography and recrystallization.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of the dimethoxyphenyl and pyrimidine moieties enhances its binding affinity to various enzymes and receptors.
Potential Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.
- Modulation of Signaling Pathways: It may influence signaling pathways involved in cell proliferation and apoptosis.
Anti-inflammatory Activity
Recent studies have reported significant anti-inflammatory effects associated with compounds similar to this compound. For instance, compounds with similar structures have shown potent inhibition of COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
Anticancer Activity
Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. Studies have shown that similar pyrimidine derivatives can inhibit cancer cell proliferation through the modulation of apoptotic pathways .
Case Studies
- In Vitro Studies on COX Inhibition:
- Antitumor Activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
